

(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid

Cat. No.: B1453536

[Get Quote](#)

An In-Depth Technical Guide to **(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid**

Prepared by a Senior Application Scientist

Abstract

(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid is a specialized bifunctional reagent that has garnered significant interest in modern synthetic and medicinal chemistry. Characterized by a phenylboronic acid moiety and a cyclopropylsulfonamide group, this compound serves as a versatile building block, primarily in palladium-catalyzed cross-coupling reactions. Its unique structural attributes, particularly the presence of the cyclopropylsulfamoyl group, can impart favorable pharmacokinetic properties such as enhanced metabolic stability and bioavailability in target molecules.^[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and detailed protocols for its use, intended for researchers, chemists, and professionals in drug development.

Physicochemical and Structural Properties

(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid is typically a white to off-white solid at room temperature. The molecule's architecture is centered around a benzene ring substituted at the 1- and 3-positions with a boronic acid group [-B(OH)₂] and an N-cyclopropylsulfamoyl group [-SO₂NH(c-C₃H₅)], respectively. The boronic acid is a key functional group for Suzuki-

Miyaura cross-coupling, while the sulfonamide moiety offers a site for hydrogen bonding and can influence the electronic nature of the aromatic ring.

Diagram 1: Structural Representation and Key Features

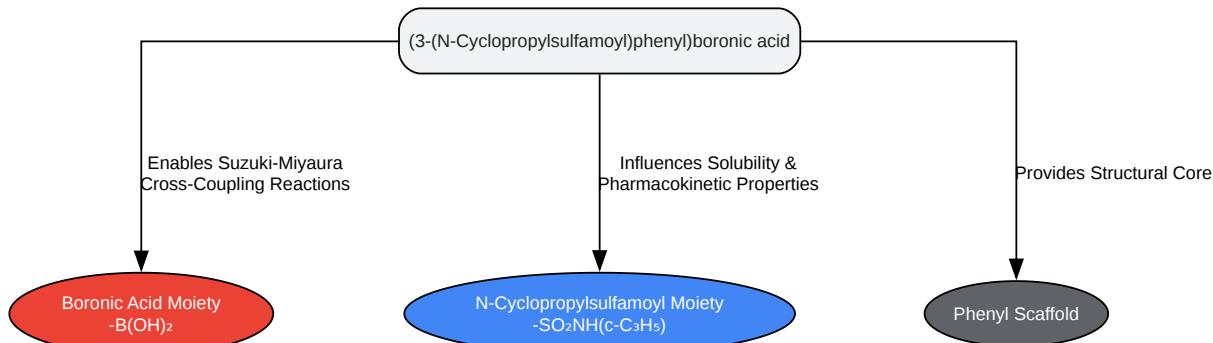


Figure 1. Molecular Structure and Key Moieties

[Click to download full resolution via product page](#)

Caption: Key functional components of the title compound.

The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |
|--------------------|-----------------------------------------------------------|-----------------------------------------|
| CAS Number | 913835-28-6 | [1] [2] |
| Molecular Formula | C ₉ H ₁₂ BNO ₄ S | [2] |
| Molecular Weight | 241.07 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 126-128 °C | [1] [2] |
| Boiling Point | 484.4 ± 55.0 °C at 760 mmHg | [1] [2] |
| Density | 1.5 ± 0.1 g/cm ³ | [2] |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. | |
| Storage Conditions | 2-8°C, Keep Cold, Inert atmosphere | [1] [2] |

Synthesis and Purification

The synthesis of substituted phenylboronic acids typically involves the conversion of an aryl halide into an organometallic intermediate, which is then quenched with a borate ester, followed by hydrolysis. A plausible and commonly employed route for preparing **(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid** is outlined below. This approach leverages the Grignard reaction, a robust method for C-C bond formation, adapted here for C-B bond formation.

Diagram 2: Generalized Synthetic Pathway

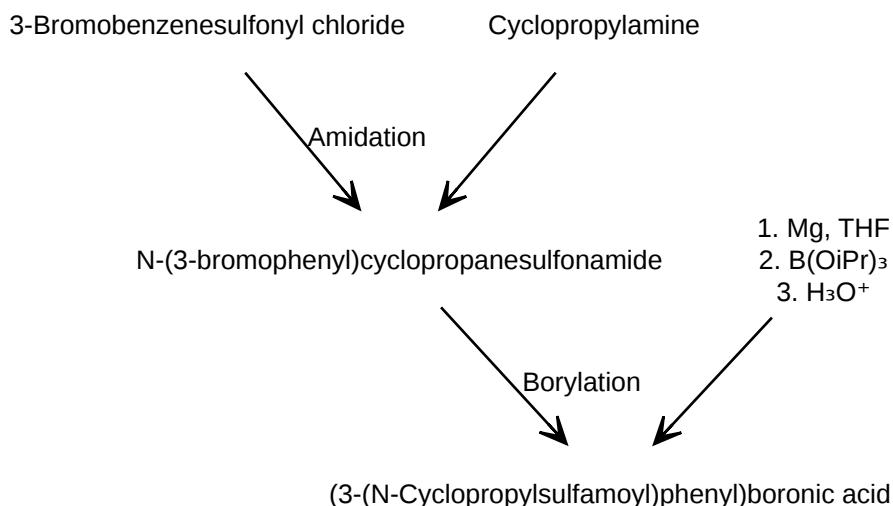


Figure 2. Retrosynthetic Approach

[Click to download full resolution via product page](#)

Caption: A common synthetic route to the title compound.

Exemplary Synthetic Protocol:

- Step 1: Sulfonamide Formation: 3-Bromobenzenesulfonyl chloride is reacted with cyclopropylamine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an aprotic solvent like dichloromethane (DCM) or acetonitrile at 0 °C to room temperature. The base scavenges the HCl byproduct. The product, N-(3-bromophenyl)cyclopropanesulfonamide, is isolated after aqueous workup and purification by column chromatography or recrystallization.
- Step 2: Borylation via Grignard Reaction: The aryl bromide from Step 1 is converted to its corresponding Grignard reagent by reacting it with magnesium turnings in anhydrous tetrahydrofuran (THF).^[3] The formation of the Grignard is often initiated with a small crystal of iodine or 1,2-dibromoethane.
- Step 3: Borate Quench and Hydrolysis: The freshly prepared Grignard solution is added slowly to a cooled (-78 °C) solution of a trialkyl borate, such as triisopropyl borate [B(O-*i*Pr)₃], in anhydrous THF.^[3] This temperature control is critical to prevent side reactions. The borate ester intermediate is formed.

- Step 4: Hydrolysis and Isolation: The reaction mixture is warmed to room temperature and then carefully hydrolyzed with an acidic aqueous solution (e.g., 1M HCl). This step converts the boronate ester to the desired boronic acid. The final product is extracted into an organic solvent (e.g., ethyl acetate), dried, and purified, typically by recrystallization or silica gel chromatography.

Key Applications and Reaction Chemistry

The primary utility of **(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid** lies in its role as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.^{[1][4]} This reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds between sp^2 -hybridized carbon atoms, making it a cornerstone of modern drug discovery and materials science.^{[5][6]}

The N-cyclopropylsulfamoyl moiety is often incorporated into drug candidates to modulate physicochemical properties. The cyclopropyl group, in particular, is known to increase metabolic stability by sterically shielding adjacent positions from enzymatic degradation (e.g., by cytochrome P450 enzymes).

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction facilitates the formation of a biaryl linkage by coupling the boronic acid with an aryl or heteroaryl halide (Cl, Br, I) or triflate. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and depends on the specific substrates being coupled.

Diagram 3: Catalytic Cycle of the Suzuki-Miyaura Reaction

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid [myskinrecipes.com]
- 2. echemi.com [echemi.com]
- 3. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 4. nbinno.com [nbino.com]
- 5. (3-(N-Cyclopropylsulfamoyl)- 4-methylphenyl)boronic acid [myskinrecipes.com]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1453536#3-n-cyclopropylsulfamoyl-phenyl-boronic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com